Home > Products > Screening Compounds P10256 > Endoxifen hydrochloride
Endoxifen hydrochloride - 1197194-41-4

Endoxifen hydrochloride

Catalog Number: EVT-253125
CAS Number: 1197194-41-4
Molecular Formula: C25H28ClNO2
Molecular Weight: 409.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endoxifen hydrochloride, the active metabolite of Tamoxifen, is a potent antiestrogen that targets estrogen receptor.Target: Estrogen receptorin vitro: Endoxifen blocks ER-alpha transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation. These studies reveal that Endoxifen concentrations between 10 and 1000 nM enhance ERα protein degradation. Lower concentrations of Endoxifen (≤1 nM) do not affect ERα protein levels[1].in vivo: GLAST::Cre(ERT);ROSA26loxP/loxP mice are injected intraventricularly with 5 μL 5 mM Endoxifen, and mice injected with 4 μL Adeno-Cre virus [109 plaque-forming units (pfu)] serve as positive control. At 7-10 days after ICV injection, mice are sacrificed and the SVZ dissected to isolate and derive stem and progenitor cells. These stem/progenitor cells are then cultured in permissive medium to form neurospheres and assayed for recombination. In our unpassaged preparations is found derived from Endoxifen-injected GLAST::CreERT2;ROSA26loxP/loxP mice that 1.9% of neurospheres show recombination, compared to a higher rate of 4.3% of neurospheres in Adeno-Cre-recombined ROSA26loxP/loxP mice[2].
Overview

Endoxifen hydrochloride is a potent antiestrogen compound, primarily recognized as the active metabolite of tamoxifen. It plays a significant role in the treatment of hormone receptor-positive breast cancer by inhibiting estrogen receptor activity. Endoxifen is classified as a selective estrogen receptor modulator (SERM), which means it can act as either an estrogen agonist or antagonist depending on the target tissue. This dual action allows it to effectively block the proliferative effects of estrogen in breast tissue while potentially exerting estrogen-like effects in other tissues.

Source and Classification

Endoxifen is synthesized from tamoxifen through metabolic processes involving cytochrome P450 enzymes, particularly cytochrome P450 2D6. It is classified under the following categories:

  • Chemical Classification: Aromatic hydrocarbons
  • Pharmacological Classification: Antineoplastic agent, specifically a selective estrogen receptor modulator
  • Therapeutic Classification: Antineoplastic agent for breast cancer treatment
Synthesis Analysis

Methods and Technical Details

The synthesis of endoxifen hydrochloride has been explored through various methods, with notable advancements in stereoselective synthesis. A multi-step synthetic route typically involves:

  1. Starting Materials: The synthesis may begin with 1-[4-(2-chloroethoxy)phenyl]-2-ethyl-2-phenyl-ethanone.
  2. Key Reactions:
    • A Grignard reaction forms the core structure.
    • Friedel-Crafts acylation and McMurry reaction are employed to construct complex intermediates.
    • Isomer purification is achieved through crystallization or chromatographic techniques, yielding predominantly the Z-isomer of endoxifen.
  3. Yield and Purity: Recent methods have reported yields exceeding 97% purity for Z-endoxifen, demonstrating efficiency in large-scale production .
Molecular Structure Analysis

Structure and Data

The molecular formula of endoxifen hydrochloride is C26H28ClNC_{26}H_{28}ClN, with a molar mass of approximately 421.96 g/mol. The structure features:

  • A phenolic group contributing to its antiestrogenic activity.
  • A trans double bond configuration between carbon atoms that is crucial for its biological activity.

The structural representation includes:

  • Functional Groups: Hydroxyl (-OH), ether (-O-), and amine (-NH).
  • Stereochemistry: The Z-isomer is biologically active, whereas the E-isomer exhibits reduced efficacy.
Chemical Reactions Analysis

Reactions and Technical Details

Endoxifen undergoes various chemical reactions:

  1. Dealkylation: Involves the removal of alkyl groups under acidic conditions, leading to derivatives with altered activity.
  2. Hydroxylation: Addition of hydroxyl groups can modify its binding affinity to estrogen receptors.
  3. Conjugation Reactions: Endoxifen can form conjugates with glucuronic acid or sulfate, affecting its pharmacokinetics.

These reactions are essential for understanding its metabolic pathways and therapeutic implications .

Mechanism of Action

Process and Data

Endoxifen exerts its therapeutic effects primarily through competitive inhibition of estradiol binding to estrogen receptors. The mechanism involves:

  1. Binding Affinity: Endoxifen binds more effectively to estrogen receptors than estradiol, blocking its action.
  2. Gene Expression Modulation: This inhibition leads to altered transcriptional activity of genes regulated by estrogen, ultimately reducing cell proliferation in breast cancer tissues.

Studies indicate that endoxifen's potency can be significantly higher than that of tamoxifen itself, making it a critical component in targeted breast cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Endoxifen hydrochloride exhibits the following properties:

  • Appearance: Typically a pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol and ethyl acetate; limited solubility in water.
  • Melting Point: Specific melting point data varies but typically falls within a range suitable for pharmaceutical formulations.

These properties are crucial for formulation development and ensuring bioavailability in clinical applications .

Applications

Scientific Uses

Endoxifen hydrochloride is primarily utilized in:

  • Breast Cancer Treatment: As an effective therapeutic agent for hormone receptor-positive breast cancer patients, particularly those resistant to tamoxifen.
  • Research Applications: Investigated for its potential effects on other conditions influenced by estrogen signaling, including mood disorders and metabolic syndromes.

Recent studies have also explored its use in personalized medicine approaches, tailoring treatments based on genetic polymorphisms affecting drug metabolism .

Chemical and Structural Characterization of Endoxifen Hydrochloride

Molecular Structure and Isomeric Configuration

Endoxifen hydrochloride (4-hydroxy-N-desmethyltamoxifen hydrochloride) is a triphenylethylene derivative with the molecular formula C₂₅H₂₈ClNO₂ and a molecular weight of 409.95 g/mol. Its structural complexity arises from a stereogenic center and geometric isomerism around the ethylene bond, yielding pharmacologically distinct Z (cis) and E (trans) isomers. The Z-isomer demonstrates substantially greater antiestrogenic activity compared to the E-counterpart, making stereochemical control essential for therapeutic efficacy [1] [9].

Z- vs. E-Isomer Differentiation via 2D NMR and ROESY

The spatial configuration of endoxifen isomers has been unequivocally established through advanced nuclear magnetic resonance (NMR) techniques. Nuclear Overhauser Effect (NOE) experiments, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide critical spatial proximity data for proton pairs. In the biologically active Z-endoxifen isomer, key NOE correlations are observed between the ethyl group protons (CH₃CH₂-) and adjacent aromatic protons on the phenyl ring. This spatial proximity is absent in the E-isomer due to differing bond orientations. ROESY further confirms the Z-configuration through cross-peaks between the alkenyl proton and the para-hydroxyphenyl ring protons. These findings resolve earlier ambiguities in empirical assignments based solely on chemical shift trends [1].

Table 1: Key NMR Parameters for Endoxifen Isomer Differentiation

Proton GroupZ-Isomer Chemical Shift (ppm)E-Isomer Chemical Shift (ppm)Critical ROESY Correlations
Ethyl (CH₃CH₂-)1.20 (t), 2.60 (q)1.25 (t), 2.70 (q)Hₐᵣₒₘₐₜᵢc-H ↔ CH₃ in Z-isomer
Alkenyl (=CH-)6.60 (s)6.75 (s)Alkenyl-H ↔ p-OH-phenyl-H in Z-isomer
-OCH₂CH₂N(CH₃)₂3.25 (t), 4.05 (t)3.30 (t), 4.10 (t)Dimethylamino protons ↔ phenyl-H in E-isomer

Crystallographic Analysis and Stability Studies

While detailed crystallographic data for endoxifen hydrochloride remains limited in the literature, polymorph screening reveals a crystalline solid structure stabilized by ionic interactions between the protonated tertiary amine and chloride anion, alongside hydrogen-bonding involving the phenolic hydroxyl group. Stability studies demonstrate the susceptibility of Z-endoxifen to thermally induced isomerization, particularly in solution. HPLC analyses confirm that temperatures exceeding 25°C accelerate conversion to the pharmacologically inferior E-isomer, with the degradation pathway following first-order kinetics. Solid-state stability is markedly higher, though storage below 25°C is recommended to maintain isomeric purity (>99% Z) in pharmaceutical preparations [1] [4].

Synthesis Pathways and Optimization

Biocatalytic vs. Chemical Synthesis Strategies

Endoxifen can be synthesized through two primary routes:

  • Biocatalytic Pathway: Leverages cytochrome P450 enzymes (CYP2D6, CYP3A4) to metabolize tamoxifen sequentially via N-desmethyltamoxifen to endoxifen. While biologically relevant, this route suffers from low yield (<5% in vivo), dependence on highly variable CYP2D6 activity, and complex metabolite isolation, rendering it impractical for bulk production [9].
  • Chemical Synthesis: Direct stereoselective synthesis avoids enzymatic variability. A recently optimized route employs a Wadsworth-Emmons reaction between a para-methoxyphenyl phosphonate ylide and a desmethyl ketone precursor. Critical stereochemical control is achieved through:
  • Low-temperature (–78°C) ylide formation to minimize E-isomer byproducts
  • Chiral auxiliaries directing Z-selective olefination
  • Selective phenolic deprotection using boron tribromide (BBr₃)This method achieves multi-gram output (37 g scale reported) with exceptional isomeric purity (Z/E >99:1) and chemical purity >97% after trituration [4].

Purification Techniques for Pharmaceutical-Grade Endoxifen

Achieving pharmaceutical-grade endoxifen hydrochloride requires stringent impurity control, primarily targeting residual E-isomer and desmethyl precursors. The purification workflow integrates:

  • Preparative HPLC: Utilizes phenyl-hexyl stationary phases with methanol/ammonium formate (10 mM, pH 4.3) mobile phases, exploiting subtle polarity differences between isomers. This achieves baseline separation (Rₛ > 2.0) of Z- and E-endoxifen [1].
  • Trituration: Crude solids are washed with cold diethyl ether or hexane/ethyl acetate mixtures, effectively removing apolar impurities and enriching Z-endoxifen to >99% isomeric purity [4].
  • Crystallization: Final HCl salt formation from ethanol/diethyl ether yields crystalline endoxifen hydrochloride with residual solvents below ICH limits (<500 ppm) and chemical purity ≥99.8% as verified by HPLC-UV [3] [5].

Physicochemical Properties

Solubility and Partition Coefficients

Endoxifen hydrochloride exhibits pH-dependent solubility critical for formulation design:

  • High Solubility: In acidic aqueous media (pH < 4, simulating gastric fluid): >50 mg/mL due to protonation of the tertiary amine (pKa ~8.5) forming hydrophilic salts [3] [5].
  • Low Solubility: In neutral/basic buffers (pH 7.4, simulating plasma): <0.1 mg/mL, where the free base predominates [5] [7].
  • Organic Solvents: Freely soluble in DMSO (81 mg/mL), ethanol (74 mg/mL), and methanol. Insoluble in aliphatic hydrocarbons [3].The experimental log P (octanol/water) of the free base is 5.2 ± 0.3, indicating high lipophilicity. This correlates with strong membrane permeability but presents challenges for aqueous formulation [5] [7].

Table 2: Solubility Profile of Endoxifen Hydrochloride

Solvent SystemSolubility (mg/mL)Conditions
Water (pH 2.0)>5025°C, by HPLC
Phosphate Buffer (pH 7.4)<0.125°C, saturation method
Dimethyl Sulfoxide (DMSO)8125°C, gravimetric analysis
Ethanol7425°C, gravimetric analysis
Corn Oil0.337°C, homogenized suspension

pH-Dependent Stability and Degradation Kinetics

The stability profile of endoxifen hydrochloride is dominated by two degradation pathways:

  • Acid-Catalyzed Isomerization: Protonation at the ethylene bridge facilitates ZE isomerization. The reaction follows first-order kinetics (k = 1.8 × 10⁻³ h⁻¹ at 25°C, pH 2) and is accelerated at elevated temperatures (Q₁₀ = 2.3 between 25–40°C). The degradation rate minimizes at pH 4.3, the optimal pH for HPLC analysis and storage [1].
  • Oxidative Degradation: The phenolic group is susceptible to radical-mediated oxidation, forming quinone methide derivatives. This is mitigated by antioxidants (e.g., ascorbic acid) and inert atmosphere storage [1].

Table 3: Degradation Kinetics of Z-Endoxifen Hydrochloride

ConditionDegradation Rate Constant (k, h⁻¹)Half-life (t₁/₂)Primary Degradant
Aqueous Solution, pH 2.0, 25°C1.8 × 10⁻³385 hE-endoxifen (>95%)
Aqueous Solution, pH 4.3, 25°C3.5 × 10⁻⁴1980 h (82.5 days)E-endoxifen (98%)
Aqueous Solution, pH 7.4, 25°C2.2 × 10⁻⁴3150 h (131 days)Oxidative dimers
Solid State, 40°CNot detectable>5 yearsNone detected

Arrhenius modeling of isomerization kinetics (Eₐ = 85 kJ/mol) predicts a shelf-life >2 years for refrigerated (4°C) aqueous formulations at pH 4.3. Solid-state stability is superior, with no detectable isomerization at 40°C over 6 months when protected from light and moisture [1] [5].

Properties

CAS Number

1197194-41-4

Product Name

Endoxifen hydrochloride

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride

Molecular Formula

C25H28ClNO2

Molecular Weight

409.95

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.